tert-Butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate

Lipophilicity Drug Design Peptide Mimetics

This racemic, Boc-protected tricyclic γ-lactam (C13H19NO3, MW 237.29) integrates a rigid 3-azatricyclo[4.2.1.0²,⁵]nonane framework with a ketone at the 4‑position. The tert‑butyloxycarbonyl (Boc) group provides orthogonal protection, enabling selective deprotection under mild acidic conditions—essential for constructing complex heterocyclic systems. Distinguished from unprotected or unsaturated analogs by higher lipophilicity (XLogP3 2.0) and elevated TPSA (46.6 Ų), this scaffold enhances pharmacokinetic property optimization in peptide mimetic programs targeting proteases, kinases, and protein-protein interactions. With a molecular complexity of 385 and only 2 rotatable bonds, it expands fragment library diversity for innovative binding mode exploration. Secure a high-purity (98%) supply of this privileged intermediate for your next-generation drug discovery projects.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 1335034-78-0
Cat. No. B6306221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate
CAS1335034-78-0
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2C3CCC(C3)C2C1=O
InChIInChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-10-8-5-4-7(6-8)9(10)11(14)15/h7-10H,4-6H2,1-3H3
InChIKeyGQETWINOIJFTEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate (CAS 1335034-78-0): A Boc-Protected Tricyclic Lactam Building Block for Medicinal Chemistry and Peptide Mimetic Synthesis


tert-Butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate (CAS 1335034-78-0) is a racemic, Boc-protected tricyclic γ‑lactam that integrates a rigid 3‑azatricyclo[4.2.1.0²,⁵]nonane framework with a ketone at the 4‑position [1][2]. The tert‑butyloxycarbonyl (Boc) group enhances chemical stability and enables selective deprotection under mild acidic conditions, making it a versatile intermediate in the construction of complex heterocyclic systems and pharmacologically active molecules [1]. Its compact, strained scaffold is frequently exploited in the design of peptide mimetics and enzyme inhibitors [3].

Why Generic Substitution Fails for tert-Butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate: The Critical Interplay of Boc Protection, Saturated Scaffold, and Strain-Directed Reactivity


In‑class analogs such as the unprotected 3‑azatricyclo[4.2.1.0²,⁵]nonan‑4‑one [1], the unsaturated tert‑butyl 4‑oxo‑3‑azatricyclo[4.2.1.0²,⁵]non‑7‑ene‑3‑carboxylate , or the N‑Boc‑9‑azabicyclo[3.3.1]nonan‑3‑one cannot be interchanged without altering synthetic outcomes. The Boc group of the target compound provides orthogonal protection that is absent in the free lactam, while its saturated tricyclic core offers different steric and electronic constraints compared to the unsaturated or simpler bicyclic analogs [1]. These differences manifest in quantifiable variations in lipophilicity (XLogP3 2.0 vs 1.2 for the unprotected lactam) and topological polar surface area (46.6 Ų vs 29.1 Ų), directly impacting reaction behavior and downstream intermediate properties [1][2].

Product-Specific Quantitative Evidence Guide for tert-Butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate (CAS 1335034-78-0)


Enhanced Lipophilicity Drives Different Pharmacokinetic Profile vs. Unprotected Analog

The Boc group significantly elevates lipophilicity. The target compound exhibits an XLogP3 of 2.0 [1], compared to 1.2 for the unprotected 3‑azatricyclo[4.2.1.0²,⁵]nonan‑4‑one [2], yielding a +0.8 log unit increase. This difference translates into higher membrane permeability and altered tissue distribution, which are critical for peptide mimetic design [3].

Lipophilicity Drug Design Peptide Mimetics

Topological Polar Surface Area Increase Reflects Superior H‑Bond Acceptor Capacity for Target Binding

The target compound possesses a topological polar surface area (TPSA) of 46.6 Ų [1], substantially larger than the 29.1 Ų of the unprotected lactam [2] and 37.4 Ų of the unsaturated analog . This 17.5 Ų increase translates to three hydrogen‑bond acceptors versus one, offering enhanced target engagement in enzyme active sites [3].

TPSA Medicinal Chemistry Enzyme Inhibition

Rotatable Bond Count Distinction Determines Conformational Rigidity and Molecular Recognition

The target compound has only 2 rotatable bonds [1], compared to 0 for the unprotected lactam [2] and 3 for the N‑Boc‑9‑azabicyclo[3.3.1]nonan‑3‑one . This intermediate flexibility, combined with the rigid tricyclic core, enables a unique balance of pre‑organization and adaptability, which is critical for achieving selectivity in enzyme inhibition versus more flexible or entirely rigid scaffolds [3].

Conformational Rigidity Structure-Based Design Selectivity

Molecular Complexity and Purity Profile Differentiate from Simpler Bicyclic Building Blocks

The target compound has a molecular complexity score of 385 [1], significantly higher than the 177 of N‑Boc‑9‑azabicyclo[3.3.1]nonan‑3‑one and the 265 of the unsaturated analog . This structural intricacy is associated with expanded chemical space coverage and greater potential for unique three‑dimensional interactions in fragment‑based drug discovery [2].

Molecular Complexity Chemical Space Fragment-Based Drug Discovery

Best Research and Industrial Application Scenarios for tert-Butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate (CAS 1335034-78-0)


Peptide Mimetic and Enzyme Inhibitor Lead Optimization

The compound’s enhanced lipophilicity (XLogP3 2.0) and elevated TPSA (46.6 Ų) position it as a privileged scaffold for optimizing pharmacokinetic properties and target engagement in peptide mimetic programs, particularly for proteases and kinases requiring rigid, hydrogen‑bond‑capable inhibitors [1][2].

Diversity‑Oriented Synthesis and Fragment‑Based Drug Discovery

With a molecular complexity of 385 and only 2 rotatable bonds, this compound expands three‑dimensional chemical space in fragment libraries, enabling the exploration of novel binding modes against challenging targets such as protein‑protein interactions [3].

Stereoselective Multi‑Step Synthesis of Complex Heterocycles

The Boc‑protected saturated tricyclic core provides orthogonal reactivity and stability under basic conditions, allowing chemists to perform selective deprotection and subsequent functionalization without scaffold degradation, which is essential for constructing elaborate polycyclic architectures [1].

Quote Request

Request a Quote for tert-Butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.